![molecular formula C19H19N3O2S B3001993 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207042-13-4](/img/structure/B3001993.png)
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
Asymmetric Synthesis of Novel Acetamides
The asymmetric synthesis of novel acetamides, specifically those containing a benzimidazole moiety, has been explored in recent studies. One such study describes the synthesis of (1H-benzo[d]imidazol-2-ylthio)- and (di-n-butylamino-2-ylthio)acetamides, where o-nitrobenzyl oxime ethers were reduced to amines with high yields and moderate enantiomeric excess. These amines were then reacted with 2-chloroacetyl chloride and thiobenzimidazole to yield the desired products .
Molecular Structure Analysis
The molecular structure of related 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has been characterized by crystallography. The conformation of the 2-acetylaminoacetamide moiety and the interplanar angles between amide groups have been detailed, with variations in angles leading to different molecular conformations and potential impacts on biological activity. Additionally, the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds contribute to the stability and interactions of these molecules .
Chemical Reactions Analysis
In the realm of chemical reactions, novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have shown promising results in various assays, indicating their potential as therapeutic agents. The synthesis involves the reaction of amines with thiobenzimidazole derivatives, highlighting the versatility of acetamide derivatives in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives have been further elucidated through the determination of pKa values. Newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives have had their acidity constants determined via UV spectroscopic studies. The protonation of these compounds occurs on the nitrogen atoms of the imidazole and benzothiazole rings, with the pKa values providing insight into the compounds' behavior in different pH environments .
Antitumor Activity Evaluation
The antitumor activity of acetamide derivatives has also been a subject of investigation. New 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their potential antitumor activity against a variety of human tumor cell lines. The synthesis process and the promising anticancer activity of specific compounds have been reported, demonstrating the therapeutic potential of these molecules .
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on their substitution . This interaction with its targets could result in changes at the molecular level, affecting the function of the target proteins and leading to the observed biological effects .
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can influence a broad range of biochemical pathways due to their ability to bind to multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities, as mentioned above .
Result of Action
Given the broad range of biological activities associated with similar compounds, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)17-11-21-19(25-13-18(20)23)22(17)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWRPTCWRGLUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide |
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